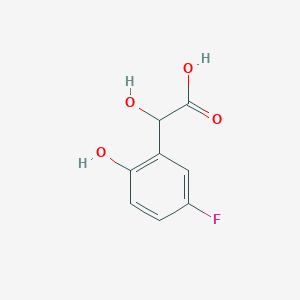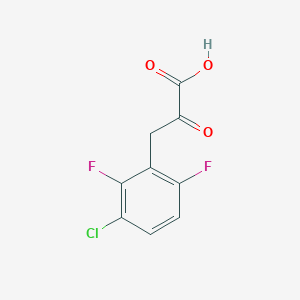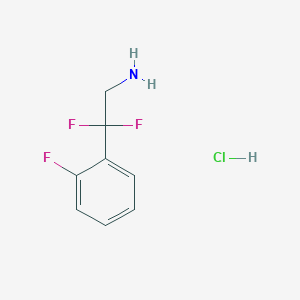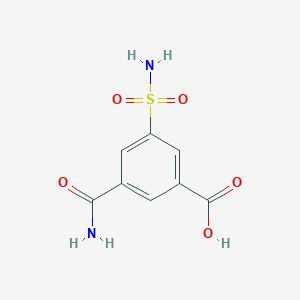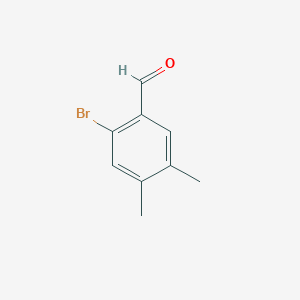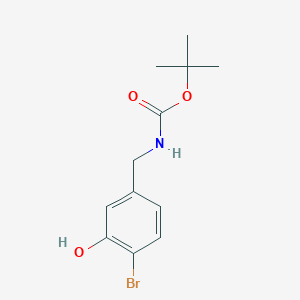
tert-Butyl (4-bromo-3-hydroxybenzyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[(4-bromo-3-hydroxyphenyl)methyl]carbamate: is an organic compound with the molecular formula C11H14BrNO3 It is a derivative of carbamate, characterized by the presence of a bromine atom and a hydroxyl group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-bromo-3-hydroxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-bromo-3-hydroxybenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-butyl N-[(4-bromo-3-hydroxyphenyl)methyl]carbamate can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide (NaN3) or thiourea in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: De-brominated carbamate.
Substitution: Substituted carbamates with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-butyl N-[(4-bromo-3-hydroxyphenyl)methyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It can act as a probe to investigate the binding sites of enzymes and receptors .
Medicine: Its structural features make it a valuable candidate for the development of therapeutic agents .
Industry: In the industrial sector, tert-butyl N-[(4-bromo-3-hydroxyphenyl)methyl]carbamate is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes .
Wirkmechanismus
The mechanism of action of tert-butyl N-[(4-bromo-3-hydroxyphenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The bromine and hydroxyl groups play a crucial role in the binding affinity and specificity of the compound .
Vergleich Mit ähnlichen Verbindungen
- tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate
- tert-butyl N-[(4-hydroxyphenyl)methyl]carbamate
- tert-butyl N-[(4-bromo-3-methoxyphenyl)methyl]carbamate
Comparison:
- tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate has an amino group instead of a bromine atom, which can lead to different reactivity and biological activity.
- tert-butyl N-[(4-hydroxyphenyl)methyl]carbamate lacks the bromine atom, making it less reactive in substitution reactions.
- tert-butyl N-[(4-bromo-3-methoxyphenyl)methyl]carbamate has a methoxy group instead of a hydroxyl group, which can affect its solubility and interaction with molecular targets .
Eigenschaften
Molekularformel |
C12H16BrNO3 |
|---|---|
Molekulargewicht |
302.16 g/mol |
IUPAC-Name |
tert-butyl N-[(4-bromo-3-hydroxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(16)14-7-8-4-5-9(13)10(15)6-8/h4-6,15H,7H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
CRRHIODJGDCGPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-cyano-N-[4-(4-fluoro-1H-1,3-benzodiazol-2-yl)phenyl]-2,2-dimethylacetamide](/img/structure/B13519344.png)


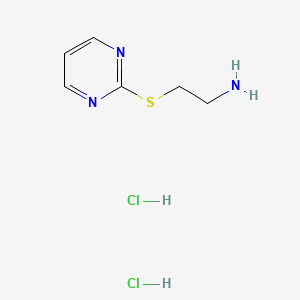
![(8aR)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline](/img/structure/B13519373.png)
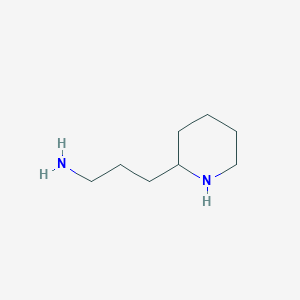
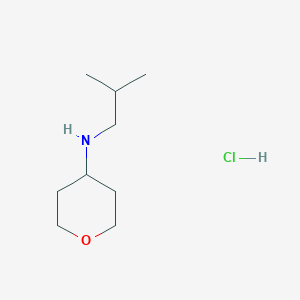
aminehydrochloride](/img/structure/B13519392.png)
